3,4,4-Trimethyl-1,3-oxazolidin-2-one

Physical Form Crystallinity Formulation Handling

3,4,4-Trimethyl-1,3-oxazolidin-2-one (CAS 15833-17-7) is a fully substituted, achiral cyclic carbamate within the oxazolidin-2-one class, bearing methyl groups at the 3-, 4-, and 4-positions. This substitution pattern confers a distinct physical state and lipophilicity profile relative to the unsubstituted parent.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B7988715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethyl-1,3-oxazolidin-2-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(COC(=O)N1C)C
InChIInChI=1S/C6H11NO2/c1-6(2)4-9-5(8)7(6)3/h4H2,1-3H3
InChIKeyKVPZSRWPDYRSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3,4,4-Trimethyl-1,3-oxazolidin-2-one (CAS 15833-17-7): Physical Form & Computed Property Benchmarks


3,4,4-Trimethyl-1,3-oxazolidin-2-one (CAS 15833-17-7) is a fully substituted, achiral cyclic carbamate within the oxazolidin-2-one class, bearing methyl groups at the 3-, 4-, and 4-positions [1]. This substitution pattern confers a distinct physical state and lipophilicity profile relative to the unsubstituted parent. It is commercially available as a clear liquid , a marked departure from the crystalline solid form of 2-oxazolidinone. Its primary documented role is as a pharmaceutical reference standard (BPOX Impurity 4), indicating its established identity and purity specifications within quality control workflows .

Procuring 3,4,4-Trimethyl-1,3-oxazolidin-2-one: Why Near Analogs Cannot Serve as Drop-in Replacements


In-class substitution with less-methylated oxazolidinones fails due to convergence of divergent physical-form requirements and specific regulatory qualification data. The parent 2-oxazolidinone is a solid at ambient temperature, whereas 3,4,4-trimethyl-1,3-oxazolidin-2-one is a liquid [1], directly impacting handling, dissolution, and formulation unit operations. Computed property shifts—specifically increased lipophilicity (XLogP3-AA = 0.5) versus the parent (XLogP3-AA ≈ -0.8) [2]—dictate differential partitioning in biphasic or membrane systems. Furthermore, regioisomeric analogs such as (4R,5S)-3,4,5-trimethyl-1,3-oxazolidin-2-one possess distinct stereoelectronic and polar surface area profiles, precluding interchangeability in impurity profiling methods reliant on the specific retention time and ionization of the 3,4,4-trimethyl species. No quantitative evidence of functional bioisosterism exists between these substitution patterns; thus, substitution absent revalidation introduces both analytical and procurement risk.

Head-to-Head Evidence for 3,4,4-Trimethyl-1,3-oxazolidin-2-one Differentiation Against Closest Oxazolidinone Analogs


Physical State: Ambient-Temperature Liquid vs. Crystalline Solid for Parent 2-Oxazolidinone

3,4,4-Trimethyl-1,3-oxazolidin-2-one is procured as a clear liquid at standard ambient conditions (20–25 °C) [1]. In direct contrast, the unsubstituted parent compound 2-oxazolidinone is a crystalline solid with a melting point range of 86–89 °C [2]. No quantitative melting point or glass transition temperature is reported for the target compound, consistent with its classification as a room-temperature liquid [1]. This physical-form divergence is attributed to the three methyl substituents disrupting intermolecular hydrogen bonding and crystal lattice packing relative to the unsubstituted scaffold.

Physical Form Crystallinity Formulation Handling

Computed Lipophilicity (XLogP3-AA): Enhanced Partitioning vs. Parent 2-Oxazolidinone

The computed XLogP3-AA value for 3,4,4-trimethyl-1,3-oxazolidin-2-one is 0.5 [1]. For the unsubstituted parent 2-oxazolidinone, the computed XLogP3-AA is approximately -0.8 [2]. This net difference of +1.3 logP units reflects a 20-fold greater predicted partitioning into non-polar phases (octanol) for the trimethyl derivative. The increased lipophilicity is a direct consequence of the three additional methyl substituents and aligns with the empirical observation of enhanced solubility in non-polar and moderately polar organic media . No experimentally measured logD7.4 values are publicly available for either compound.

Lipophilicity LogP Partition Coefficient ADME Prediction

Topological Polar Surface Area (TPSA): Reduced H-Bond Acceptor/Donor Potential vs. Parent 2-Oxazolidinone

The computed topological polar surface area (TPSA) for 3,4,4-trimethyl-1,3-oxazolidin-2-one is 29.5 Ų [1]. For 2-oxazolidinone, the TPSA is 38.3 Ų [2]. The reduction of 8.8 Ų for the trimethyl derivative is attributable to steric shielding of the carbamate oxygen and nitrogen atoms by the adjacent methyl substituents, diminishing their effective contribution to surface polarity. This subtle effect may influence molecular recognition events where desolvation of the heterocyclic core is kinetically or thermodynamically relevant. No experimental polar surface area data (e.g., from X-ray crystallography) are available.

Polar Surface Area Permeability Physicochemical Property

Regulatory Reference Standard Identity: BPOX Impurity 4 Requires Exact Substitution Pattern for Analytical Fidelity

3,4,4-Trimethyl-1,3-oxazolidin-2-one is commercially qualified and supplied as BPOX Impurity 4, a pharmaceutical reference standard with HPLC purity ≥99% . This designation binds the compound's identity to its exact substitution pattern for chromatographic retention time, mass spectrometric fragmentation, and spectral library matching. In contrast, generic 3-methyl- or 4,4-dimethyl analogs lack this regulatory qualification and will not co-elute or ionize identically in validated pharmacopeial methods. Use of an unqualified surrogate would invalidate method system suitability criteria and introduce uncharacterized impurity profiles . No publicly available comparative chromatographic data (e.g., relative retention time against the API) exist for this compound versus its regioisomers.

Impurity Profiling Reference Standard Pharmaceutical Quality Control

Priority Application Scenarios for 3,4,4-Trimethyl-1,3-oxazolidin-2-one Based on Quantitative Differentiation Evidence


Non-Aqueous Process Chemistry Requiring a Liquid Carbamate Cosolvent or Additive

Researchers seeking a high-boiling, aprotic carbamate cosolvent that remains liquid at ambient temperatures should prioritize this compound over solid 2-oxazolidinone. The ambient liquid state eliminates solvent-assisted dissolution steps and enables direct metered addition in continuous flow setups [1][2]. The increased computed lipophilicity (XLogP3-AA = 0.5 vs. -0.8 for 2-oxazolidinone) further enhances solubility of non-polar substrates and reagents, reducing overall reaction volume .

Pharmaceutical Impurity Profiling and Reference Standard Qualification for BPOX API

Analytical development and quality control laboratories validating HPLC methods for BPOX (BrettPhos oxide or related API) must procure the certified BPOX Impurity 4 standard [1]. The exact 3,4,4-trimethyl substitution pattern is chromatographically critical; substitution with 3-methyl- or 4,4-dimethyl analogs will shift retention time, alter UV response factors, and invalidate system suitability, risking non-compliance during regulatory filing. Procurement should specify ≥99% HPLC purity with full characterization documentation (COA, NMR, MS, TGA) [1].

Physicochemical Screening Libraries for Fragment-Based or Phenotypic Assay Panels

For compound library managers building fragment or lead-like screening collections, the 1.3 logP unit difference and 8.8 Ų TPSA reduction versus unsubstituted 2-oxazolidinone [1][2] place this compound in a distinct physiochemical space. Its computed profile (XLogP3-AA = 0.5, TPSA = 29.5 Ų, molecular weight = 129.16 Da) aligns with rule-of-three fragment criteria, and the reduced polar surface area suggests enhanced passive permeability relative to less-methylated carbamates—valuable for CNS-oriented fragment screening.

Quote Request

Request a Quote for 3,4,4-Trimethyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.